p-Hydroxy elvitegravir
CAS No.: 870648-10-5
Cat. No.: VC21343425
Molecular Formula: C23H23ClFNO6
Molecular Weight: 463.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 870648-10-5 |
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Molecular Formula | C23H23ClFNO6 |
Molecular Weight | 463.9 g/mol |
IUPAC Name | 6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 |
Standard InChI Key | GNIALGRWHDDBLY-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
SMILES | CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
Canonical SMILES | CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
Chemical Identity and Properties
Structural Characteristics
p-Hydroxy elvitegravir is chemically identified as 6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid. It possesses the empirical formula C23H23ClFNO6, distinguishing it from the parent compound elvitegravir (C23H23ClFNO5) by the addition of one oxygen atom . The compound maintains the quinoline core structure of elvitegravir with the critical modification being the hydroxyl group at the para position of the phenyl ring, which gives rise to its name. The molecular structure features a single asymmetric center with an "S" configuration that is essential for its biological activity .
Physical and Chemical Properties
p-Hydroxy elvitegravir has several key physical and chemical properties that influence its behavior in biological systems:
Property | Value |
---|---|
CAS Number | 870648-10-5 |
Molecular Formula | C23H23ClFNO6 |
Molecular Weight | 463.9 g/mol |
IUPAC Name | 6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 |
Standard InChIKey | GNIALGRWHDDBLY-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)C@@HN1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
Like elvitegravir, this metabolite likely has poor water solubility due to its structure, though the additional hydroxyl group may slightly increase its hydrophilicity compared to the parent compound . The purity of research-grade material is typically greater than 95%, making it suitable for detailed pharmacological investigations.
Metabolic Origin and Relationship to Elvitegravir
Metabolic Pathway
p-Hydroxy elvitegravir is formed as a primary metabolite (M1) during the biotransformation of elvitegravir in the human body . The parent compound, elvitegravir, undergoes metabolism primarily through cytochrome P450 enzymes, specifically CYP3A4/5, with additional metabolism occurring via glucuronidation by uridine glucuronosyltransferase (UGT) enzymes 1A1 and 1A3 . The hydroxylation at the para position of the phenyl ring creates this specific metabolite, which is also referred to as GS-9202 in some regulatory documentation .
Pharmacokinetic Profile
Biological Implications
Effects on RAG Enzymes and Immune Function
An intriguing aspect of elvitegravir's biological activity is its potential interaction with recombination activating gene (RAG) enzymes, which are crucial for V(D)J recombination in immune cells. This process is essential for B lymphocyte development and antibody diversity. Research suggests that elvitegravir may affect these processes, and by extension, derivatives like p-Hydroxy elvitegravir might similarly impact immune cell development. This interaction could have implications for understanding the full spectrum of elvitegravir's effects beyond its direct antiviral activity.
Research Applications
Analytical Standards and Quality Control
p-Hydroxy elvitegravir serves as an important analytical standard in pharmaceutical research and quality control processes . It is used to:
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Validate detection methods for elvitegravir metabolites in biological samples
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Assess the metabolic profile of elvitegravir in clinical studies
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Support drug-drug interaction investigations
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Aid in pharmacokinetic modeling of elvitegravir metabolism
Metabolite Identification in Clinical Studies
In clinical evaluations of elvitegravir, identification and quantification of p-Hydroxy elvitegravir helps researchers understand the drug's metabolic fate and clearance pathways . This information is critical for:
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Establishing appropriate dosing regimens
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Identifying potential variations in metabolism across different patient populations
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Predicting drug-drug interactions that might affect metabolite formation
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Correlating metabolite levels with clinical outcomes or adverse effects
Future Research Directions
Metabolite Activity Profiling
Given the limited specific data on p-Hydroxy elvitegravir's biological activity, future research should focus on:
Immunological Implications
The potential interaction with RAG enzymes suggests that further investigation into immunological effects would be valuable:
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Examining the specific binding affinity of p-Hydroxy elvitegravir to RAG enzymes
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Assessing potential impacts on B cell development in laboratory models
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Determining whether long-term exposure might have implications for immune function
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Investigating whether this interaction contributes to any observed immunological side effects of elvitegravir therapy
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